synthesis of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide
synthesis of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide
An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly improve the pharmacological profile of drug candidates. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group is of particular interest. It can act as a bioisosteric replacement for hydroxyl, thiol, or amide functionalities, and its polarized C-H bond can participate in hydrogen bonding, a critical interaction in molecular recognition at biological targets.
This guide provides a comprehensive overview of a proposed synthetic pathway to 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide, a novel scaffold that combines the valuable difluoromethyl group with a lactam framework. The 2-oxopiperidine (δ-valerolactam) ring is a prevalent feature in many biologically active compounds. The creation of a quaternary stereocenter at the C3 position, decorated with both a difluoromethyl group and a carboxamide, presents a unique synthetic challenge and offers a versatile platform for the development of new chemical entities for drug discovery.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will detail a plausible multi-step synthesis, providing not only step-by-step protocols but also the underlying mechanistic rationale and expert insights into key experimental choices.
Retrosynthetic Analysis
A logical retrosynthetic strategy for the target molecule, 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide (I), involves three key disconnections. The primary amide can be retrosynthetically disconnected to its corresponding ester (II). The crucial difluoromethyl group can be traced back to an electrophilic difluoromethylation of a β-keto ester precursor (III). Finally, the piperidone ring itself can be envisioned as being formed via a Dieckmann condensation of an acyclic diester.
Caption: Retrosynthetic analysis of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide.
Proposed Synthetic Pathway
The forward synthesis is designed as a three-stage process, beginning with the construction of a key piperidone intermediate, followed by the critical difluoromethylation step, and concluding with the functional group transformation to the final carboxamide product.
Caption: Proposed three-stage synthetic workflow.
Stage 1: Synthesis of the Key Intermediate: Ethyl N-Boc-3-oxo-2-piperidinecarboxylate
The synthesis of the piperidone ring system is a critical first stage. A robust and scalable method for constructing substituted piperidones is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] This approach provides the necessary functionality at the C3 position for the subsequent difluoromethylation.
Experimental Protocol:
-
Preparation of the Acyclic Diester: A suitable acyclic diester, such as diethyl N-(tert-butoxycarbonyl)-N-(3-ethoxycarbonylpropyl)aminomalonate, is required. This can be synthesized from commercially available starting materials through standard alkylation procedures.
-
Dieckmann Condensation:
-
To a solution of the acyclic diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl N-Boc-3-oxo-2-piperidinecarboxylate.[3]
-
Stage 2: C-Selective Electrophilic Difluoromethylation
This is the pivotal step in the synthesis, where the difluoromethyl group is installed at the C3 position. The presence of the β-keto ester functionality in our intermediate is crucial as it allows for deprotonation to form a soft carbon nucleophile, which can then be alkylated. We will employ an electrophilic difluoromethylating reagent for this transformation. Several such reagents are available, including S-(difluoromethyl)diarylsulfonium salts, which have shown excellent C-selectivity in the difluoromethylation of β-keto esters.[4][5]
Reaction Scheme:
Caption: Electrophilic difluoromethylation of the β-keto ester intermediate.
Experimental Protocol:
-
To a solution of Ethyl N-Boc-3-oxo-2-piperidinecarboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and an electrophilic difluoromethylating reagent such as an S-(difluoromethyl)diarylsulfonium salt (1.2 eq).[4]
-
Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by ¹⁹F NMR spectroscopy or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the difluoromethylated product.
Mechanistic Insight and Causality:
The reaction proceeds via the deprotonation of the acidic α-proton at the C3 position of the β-keto ester by the base (potassium carbonate). This generates an enolate, which acts as the carbon nucleophile. The electrophilic difluoromethylating reagent then transfers a "CF₂H⁺" equivalent to the enolate. The C-alkylation is generally favored over O-alkylation for β-keto esters with sulfonium-based electrophilic reagents, leading to the desired product with high regioselectivity.[4][6] The choice of a non-protic polar solvent like acetonitrile facilitates the reaction by solvating the ionic intermediates.
| Parameter | Condition | Rationale |
| Difluoromethylating Agent | S-(difluoromethyl)diarylsulfonium salt | Provides high C-selectivity for β-keto esters.[4] |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate the β-keto ester without promoting side reactions. |
| Solvent | Acetonitrile (CH₃CN) | Aprotic polar solvent that aids in dissolving reagents and stabilizing intermediates. |
| Temperature | Room Temperature | Mild conditions are often sufficient for this transformation, minimizing degradation. |
Stage 3: Conversion of the Ester to the Primary Carboxamide
The final step is the conversion of the ethyl ester to the primary carboxamide. This can be achieved through several methods, with aminolysis being a direct approach.[7][8]
Experimental Protocol (Aminolysis):
-
Dissolve the ethyl 3-(difluoromethyl)-2-oxopiperidine-3-carboxylate (1.0 eq) in a suitable solvent such as methanol.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and allow it to stir at room temperature. The reaction may require an extended period, and progress should be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent and excess ammonia under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide.
Alternative Protocol (via Carboxylic Acid):
-
Saponification: Hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Amide Coupling: Activate the resulting carboxylic acid with a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like diisopropylethylamine (DIPEA) and a source of ammonia (e.g., ammonium chloride).[9] This method is often milder and more efficient than direct aminolysis.
Conclusion
This technical guide outlines a feasible and logical synthetic route to the novel scaffold, 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide. The proposed pathway leverages established and reliable chemical transformations, including a Dieckmann condensation for the formation of the core lactam ring, a C-selective electrophilic difluoromethylation of a β-keto ester, and a final conversion of the ester to the target carboxamide. Each step is supported by literature precedents, and the rationale behind the choice of reagents and conditions has been provided to ensure a high degree of scientific integrity. This molecule represents a promising starting point for the development of new therapeutic agents, and the synthetic strategy detailed herein provides a solid foundation for its synthesis and future derivatization in medicinal chemistry programs.
References
-
Wang, Y., Wang, S., Qiu, P., Fang, L., Wang, K., Zhang, Y., Zhang, C., & Zhao, T. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry, 19(20), 4463-4467. [Link]
-
Wang, Y., et al. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry. [Link]
-
Shibata, N., et al. (2014). S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes. Angewandte Chemie International Edition, 53(12), 3138-3142. [Link]
-
Wikipedia contributors. (2023). 1-Methyl-4-piperidone. In Wikipedia, The Free Encyclopedia. [Link]
-
Marson, C. M., et al. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 68(35), 7154-7164. [Link]
-
Li, W., et al. (2020). Organocatalytic Enantioselective α-Difluoromethylketone Thiolation of β-Keto Esters Using Phthalimide-SCF2COAr. Organic & Biomolecular Chemistry. [Link]
-
Hussain, F., & Rama Sastry, C. V. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Arzneimittel-Forschung, 39(11), 1391-1396. [Link]
-
Zhang, C., et al. (2018). Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates. Organic Letters, 20(21), 6925-6929. [Link]
-
Defense Technical Information Center. (1988). Piperidine Synthesis. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2112-2115. [Link]
-
Pliego, J. R. (2015). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 13(36), 9445-9454. [Link]
-
ResearchGate. (n.d.). Hydro-trifluoromethylations with Umemoto reagent. [Link]
-
Reddit. (2020). can't we convert carboxyllic acid into amide by adding NH3,and then heating it? or we have to convert carboxylic acid into acyl chloride/ester and then add NH3?[Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
Lee, H., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 23(10), 2486. [Link]
-
Zhu, J., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(1), 4-7. [Link]
-
Li, W., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(42), 5434-5436. [Link]
-
Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. [Link]
-
ResearchGate. (2024). Reaction of (difluoromethyl)diarylsulfonium salt 5 with 1 m. [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
-
YouTube. (2023). Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester| Organic Chemistry |Class -12. [Link]
-
Dalal Institute. (n.d.). Ammonolysis of Esters. [Link]
-
ResearchGate. (n.d.). Compilation of amdiation through ester aminolysis. [Link]
-
PubMed. (2024). Fluorohalomethylsulfonium Salts as a Fluorohalocarbene Source. [Link]
-
ACS Publications. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. [Link]
-
Protheragen. (n.d.). Ethyl N-Boc-3-oxopiperidine-2-carboxylate. [Link]
-
NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]
-
PubMed. (2015). Synthesis of Diaryliodonium Salts Having Pentafluorosulfanylarenes and Their Application to Electrophilic Pentafluorosulfanylarylation of C-, O-, N-, and S-Nucleophiles. [Link]
Sources
- 1. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Ethyl N-Boc-3-oxopiperidine-2-carboxylate - Protheragen [protheragen.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
